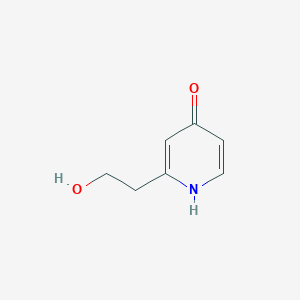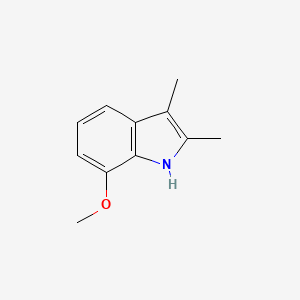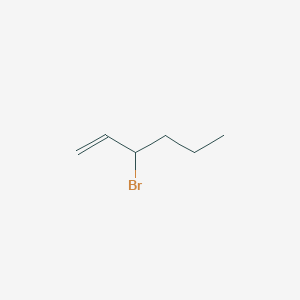
2,3,4-Trihydroxy-2-methylpe ntane-3-carboxylic
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Trihydroxy-2-methylpentane-3-carboxylic acid is an organic compound with a complex structure characterized by multiple hydroxyl groups and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trihydroxy-2-methylpentane-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the hydroxylation of a suitable precursor, followed by the introduction of the carboxylic acid group. The reaction conditions often require specific catalysts and controlled environments to ensure the correct placement of hydroxyl groups and the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4-Trihydroxy-2-methylpentane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2,3,4-Trihydroxy-2-methylpentane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to metabolic pathways and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3,4-Trihydroxy-2-methylpentane-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl groups and carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and other proteins, influencing their activity and function. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4-Trihydroxypentanoic acid: Similar structure but lacks the methyl group.
2,3-Dihydroxy-2-methylpentane-3-carboxylic acid: Similar but with fewer hydroxyl groups.
Uniqueness
2,3,4-Trihydroxy-2-methylpentane-3-carboxylic acid is unique due to the presence of three hydroxyl groups and a methyl group, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
507-71-1 |
|---|---|
Molekularformel |
C7H14O5 |
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C7H14O5/c1-4(8)7(12,5(9)10)6(2,3)11/h4,8,11-12H,1-3H3,(H,9,10) |
InChI-Schlüssel |
CJGZGQRVLCMUEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C(=O)O)(C(C)(C)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Carboxymethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13957422.png)





![Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]-](/img/structure/B13957459.png)




![3H-Tetrazolo[1,5-B]indazole](/img/structure/B13957481.png)
